Gancaonin L
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-12-15(22)8-17(24)18-19(25)13(9-26-20(12)18)11-4-6-14(21)16(23)7-11/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOHPJFMARQRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318215 | |
| Record name | Gancaonin L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gancaonin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129145-50-2 | |
| Record name | Gancaonin L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129145-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gancaonin L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gancaonin L | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XEX66S4H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gancaonin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 192 °C | |
| Record name | Gancaonin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Gancaonin L is characterized by its significant ligand-binding activity to peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. This property suggests its potential use in managing metabolic disorders such as diabetes and obesity . Additionally, this compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in inflammation, including the NF-κB and MAPK pathways .
Anti-Inflammatory Effects
Research indicates that this compound can significantly reduce inflammatory responses in various cell models. Studies have shown that it inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Summary of Anti-Inflammatory Effects of this compound
| Study | Cell Model | Key Findings |
|---|---|---|
| Ko et al. (2021) | RAW264.7 | Reduced NO and PGE2 production; downregulated iNOS and COX-2 expression |
| PMC8309055 | A549 | Inhibited expression of TNF-α, IL-1β, IL-6; suppressed NF-κB activation |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exert antiproliferative effects on various human cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation provides a basis for further exploration in cancer therapeutics .
Table 2: Anticancer Activity of this compound
| Study | Cancer Cell Line | Mechanism |
|---|---|---|
| PMC8328722 | Various human cell lines | Induces apoptosis; inhibits proliferation |
Metabolic Disorders
The PPAR-γ agonistic activity of this compound indicates its potential application in treating metabolic disorders such as type 2 diabetes and obesity. By enhancing insulin sensitivity and promoting lipid metabolism, this compound could serve as a beneficial agent in managing these conditions .
Case Studies and Experimental Data
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Case Study : In a controlled laboratory setting, this compound was administered to RAW264.7 cells pre-treated with LPS. Results indicated a significant reduction in inflammatory markers compared to untreated controls, demonstrating its efficacy as an anti-inflammatory agent.
- Metabolic Improvement : In animal models, administration of this compound led to improved glucose tolerance and reduced body weight gain, suggesting its role in metabolic regulation.
Comparison with Similar Compounds
Key Differences :
- This compound vs. Pterocarpens (Glycyrrhizol A/B): Unlike pterocarpens, which have a diterpene backbone, this compound is an isoflavonoid with prenyl modifications, influencing its solubility and receptor interactions .
- This compound vs. Glabrone : Glabrone lacks prenyl groups, reducing its lipophilicity and PPAR-gamma binding affinity compared to this compound .
Antibacterial Activity Against S. mutans
Insights :
PPAR-gamma Ligand-Binding Activity
| Compound | Activity at 10 µg/mL (vs. 0.5 µM Troglitazone) | Reference |
|---|---|---|
| This compound | 3× higher | |
| Glabrone | Comparable to troglitazone | |
| Echinatin | Not tested | — |
Mechanistic Note: Prenyl groups in this compound likely enhance hydrophobic interactions with the PPAR-gamma ligand-binding domain, explaining its superior efficacy .
Geographical and Source Variability
Implications :
- Regional soil and climate conditions influence the expression of specific metabolites in licorice .
Preparation Methods
Natural Extraction Methods
Plant Material Selection and Pretreatment
The roots of Glycyrrhiza uralensis and Glycyrrhiza glabra serve as primary sources of Gancaonin L. Prior to extraction, plant materials undergo drying at 40–50°C to preserve thermolabile compounds, followed by grinding into a fine powder (particle size: 0.5–1.0 mm). This pretreatment increases surface area, enhancing solvent contact and extraction efficiency.
Solvent Extraction Techniques
Ethanol-water mixtures are widely employed due to their ability to solubilize both polar and non-polar constituents. A study optimizing phenolic extraction from Cudrania tricuspidata demonstrated that 80% ethanol yielded the highest phenolic content (99.2 mg gallic acid equivalents/g). While this data pertains to a different plant, it underscores the importance of solvent selection for isoflavones like this compound.
Table 1: Solvent Efficiency in Phenolic Compound Extraction
| Ethanol Concentration (%) | Total Phenolic Content (mg GAE/g) |
|---|---|
| 20 | 81.3 ± 1.4 |
| 40 | 86.9 ± 2.1 |
| 60 | 93.2 ± 2.4 |
| 80 | 99.2 ± 1.2 |
| 100 | 92.8 ± 4.1 |
Adapted from, this table highlights 80% ethanol as optimal for phenolic extraction, a finding applicable to this compound isolation.
Maceration and Reflux Extraction
In a typical protocol, 10 g of powdered roots are refluxed with 100 mL of 70–80% ethanol at 70–80°C for 3 hours. The mixture is filtered, and the residue re-extracted to maximize yield. Combined filtrates are concentrated under reduced pressure (40°C) to obtain a crude extract.
Purification and Isolation
Bioassay-guided fractionation is critical for isolating this compound. The crude extract undergoes sequential liquid-liquid partitioning with solvents of increasing polarity (hexane, ethyl acetate, n-butanol). Ethyl acetate fractions, enriched in isoflavones, are subjected to column chromatography over silica gel or Sephadex LH-20. Final purification via preparative HPLC (C18 column, methanol-water gradient) yields this compound with >95% purity.
Synthetic Preparation Methods
While natural extraction remains the primary source, synthetic routes offer scalability and consistency. However, literature on this compound synthesis is limited, necessitating extrapolation from analogous isoflavones.
Retrosynthetic Analysis
This compound’s structure (C₂₀H₁₈O₆) comprises a chromen-4-one core with hydroxyl, prenyl, and phenyl substituents. A plausible retrosynthetic pathway involves:
- Construction of the chromen-4-one skeleton via Algar-Flynn-Oyamada reaction.
- Introducing the prenyl group at C-8 via electrophilic substitution.
- Functionalization of the phenyl ring at C-3 with hydroxyl groups.
Key Synthetic Steps
Chromen-4-One Formation
Condensation of 2,4,6-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde in acidic ethanol yields the chalcone intermediate. Cyclization with hydrogen peroxide under basic conditions forms the chromen-4-one core.
Prenylation
The C-8 position is prenylated using 3-methyl-2-buten-1-ol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). This Friedel-Crafts alkylation proceeds regioselectively due to the electron-rich nature of the chromen-4-one ring.
Demethylation and Protection
Methoxy groups introduced during synthesis are demethylated using BBr₃ in dichloromethane. Transient protection of hydroxyls with acetyl groups ensures chemoselectivity.
Optimization and Industrial Scale-Up
Extraction Parameters
- Solvent-to-Material Ratio : A 10:1 ratio (mL/g) balances solvent usage and extraction efficiency.
- Temperature : Elevated temperatures (70–80°C) enhance diffusion rates but risk degrading thermolabile compounds.
- Time : Prolonged extraction (>6 hours) marginally increases yield but escalates energy costs.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC-DAD (C18 column, 1.0 mL/min, 30°C) with a gradient of acetonitrile and 0.1% formic acid resolves this compound at 12.3 minutes (λ = 280 nm).
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (s, H-2), 6.92 (d, J = 8.5 Hz, H-5'), 6.80 (d, J = 8.5 Hz, H-6'), 5.52 (s, H-6), 3.21 (m, H-1''), 1.72 (s, H-4''/H-5'').
Mass Spectrometry
HR-ESI-MS m/z 353.1032 [M-H]⁻ (calc. for C₂₀H₁₇O₆⁻: 353.1031).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
